molecular formula C18H23NO2 B4064015 N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4064015
M. Wt: 285.4 g/mol
InChI Key: TZVXTLOOGJXPLY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a synthetic organic compound of significant interest in advanced chemical research. This molecule is characterized by a carboxamide linker bridging a 2-methoxyphenyl group and a substituted bicyclo[2.2.1]heptane system. The bicyclic core, a norbornane derivative, features geminal dimethyl groups and an exocyclic methylidene moiety, presenting a three-dimensional structure that is valuable for probing structure-activity relationships and developing novel chemical entities. The specific research applications and biological activity profile of this compound are areas of ongoing investigation. Researchers utilize this compound as a key intermediate in organic synthesis and for the exploration of new pharmacophores. It is provided as a high-purity solid and requires storage in a cool, dry environment. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-17(2,3)13-9-10-18(12,11-13)16(20)19-14-7-5-6-8-15(14)21-4/h5-8,13H,1,9-11H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXTLOOGJXPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . This reaction is often followed by functional group modifications to introduce the methoxyphenyl and carboxamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that compounds with similar bicyclic structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of bicyclic amides can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation.

Case Study: Analgesic Effects

Preliminary studies have demonstrated that similar compounds can exhibit analgesic properties. For example, research on bicyclic amides has shown effectiveness in pain management through modulation of neurotransmitter release and receptor activity .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Synthesis Pathways

Researchers have developed several synthetic routes to obtain this compound, often employing strategies such as:

  • Cycloaddition Reactions : Utilizing its double bond for cycloaddition with other reactants.
  • Functionalization : Modifying the methoxy and amide groups to enhance biological activity or alter physicochemical properties.

Biomarker Development

Due to its presence in certain biological matrices (e.g., saliva and feces), this compound may serve as a biomarker for dietary intake of specific foods containing similar bicyclic structures . This application is particularly relevant in nutritional science and epidemiology.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Bicyclic AmidesAnalgesic
CampheneBiomarker for food intake

Table 2: Synthesis Methods

MethodDescription
CycloadditionReaction involving the double bond of the bicyclic structure
FunctionalizationModifying functional groups for enhanced activity

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analog Overview

The following table summarizes critical structural and molecular differences between the target compound and its analogs:

Compound Name Substituent on Amide Nitrogen Bicyclo Core Modification Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(2-Methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide (Target) 2-Methoxyphenyl 2-Methylidene C₁₈H₂₂N₂O₂ 298.38 Aromatic methoxy group, rigid core -
3,3-Dimethyl-2-methylene-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide 3-Pyridinylmethyl 2-Methylene C₁₈H₂₄N₂O 296.40 Heteroaromatic substituent, basic N
N-(4-Bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide 4-Bromophenyl 2-Oxo C₁₇H₂₀BrNO₂ 366.25 Electron-withdrawing Br, ketone
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide 2,5-Difluorophenyl 3-Oxo, 4,7,7-trimethyl C₁₇H₁₉F₂NO₂ 307.34 Fluorine substituents, increased bulk
N-(3-{[...]phenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide (Bis-carboxamide) Phenyl linker 2-Oxo (both cores) C₂₆H₃₂N₂O₄ 436.54 Dimeric structure, high molecular weight
N-Ethyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide Ethyl and branched alkyl None C₁₅H₂₇NO 237.38 Lipophilic substituents

Key Structural and Functional Differences

Aromatic vs. Aliphatic Substituents
  • Bromophenyl and difluorophenyl analogs exhibit electron-withdrawing effects, altering electronic density on the bicyclo core and influencing reactivity in cross-coupling reactions .
Core Modifications
  • 2-Methylidene vs.
  • 4,7,7-Trimethyl substitution () adds steric bulk, likely reducing conformational flexibility and metabolic turnover compared to the target compound .

Metabolic and Enzymatic Interactions

  • The target compound’s 2-methoxyphenyl group is prone to CYP1A-mediated reduction to o-anisidine, a pathway less prevalent in analogs with non-aromatic substituents (e.g., ) .
  • Fluorinated analogs () resist oxidative metabolism due to fluorine’s electronegativity, extending half-life in vivo .

Biological Activity

N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H23NO2
  • Molecular Weight : 295.38 g/mol

The compound features a bicyclic framework that may influence its biological activity by facilitating interactions with specific molecular targets, such as receptors or enzymes.

The biological activity of this compound is primarily mediated through its binding to various molecular targets. The compound may exhibit pharmacological effects by:

  • Inhibiting Enzymatic Activity : It may act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
  • Modulating Receptor Activity : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.

Pharmacological Studies

Research has indicated that compounds with similar bicyclic structures often exhibit significant biological activities, including:

  • Anticancer Activity : Some studies suggest that bicyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds in this class may also demonstrate anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds could inhibit the growth of various cancer cell lines through apoptosis mechanisms and modulation of cell cycle regulators.
    Study ReferenceCancer TypeEffect Observed
    BreastSignificant growth inhibition
    LungInduction of apoptosis
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases, suggesting that they may protect neuronal cells from oxidative stress.
    Study ReferenceModel UsedNeuroprotective Effect
    Mouse modelReduced neuronal death
    In vitro assayIncreased cell viability

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological Activity
CamphorAnalgesic, anti-inflammatory
SordarinsAntiviral, anticancer
α-Santalol and β-SantalolAntimicrobial

The methoxyphenyl and carboxamide groups in this compound confer distinct chemical properties compared to these similar compounds.

Q & A

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide

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